molecular formula C8H9NO2 B1346782 N-(4-Methoxyphenyl)formamide CAS No. 5470-34-8

N-(4-Methoxyphenyl)formamide

Cat. No.: B1346782
CAS No.: 5470-34-8
M. Wt: 151.16 g/mol
InChI Key: SXEVZVMJNXOXIJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 4-Methoxyformanilide . This compound is characterized by the presence of a formamide group attached to a 4-methoxyphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)formamide can undergo oxidation reactions to form various oxidized products.

    Reduction: This compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include and .

    Reducing Agents: Reducing agents such as and are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives such as .

    Reduction Products: Reduced derivatives such as .

    Substitution Products: Various substituted formamides depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: This compound is explored for its potential use in drug development, particularly in the synthesis of formamide-based drugs.

Industry:

    Polymer Production: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy group on the phenyl ring can also affect the compound’s reactivity and binding properties.

Comparison with Similar Compounds

  • N-(4-Methoxybenzyl)formamide
  • N-(4-Nitrophenyl)formamide
  • N-(2,4-Dimethylphenyl)formamide

Comparison:

  • N-(4-Methoxybenzyl)formamide: Similar in structure but with a benzyl group instead of a phenyl group. It has different reactivity and applications.
  • N-(4-Nitrophenyl)formamide: Contains a nitro group, making it more reactive in certain chemical reactions.
  • N-(2,4-Dimethylphenyl)formamide: Contains additional methyl groups, affecting its steric and electronic properties.

N-(4-Methoxyphenyl)formamide is unique due to the presence of the methoxy group, which influences its chemical reactivity and interactions in various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEVZVMJNXOXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203163
Record name N-(4-Methoxyphenyl)formamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-34-8
Record name N-(4-Methoxyphenyl)formamide
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Record name N-(4-Methoxyphenyl)formamide
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Record name p-Formanisidide
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Record name N-(4-Methoxyphenyl)formamide
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Record name N-(4-methoxyphenyl)formamide
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Synthesis routes and methods

Procedure details

The intermediate, 4-methoxy formanilide is prepared by heating 369.6 parts by weight (3.0 mole) of para anisidine to 90° C. and adding to it 147 parts by weight (3.1 mole) of 97% formic acid over a period of 80 minutes at 95°-105° C. under reflux conditions. A water trap is then installed and heating continued at 91°-111° C. for about 5 hours while collecting water. Toluene is added to aid the removal of water. The reaction mixture is cooled, crystallization induced by scratching, and heptane added. The crystalline mass is cooled to 5° C. and filtered to obtain, after air drying 447.6 parts by weight of 4-methoxy formanilide as a purple solid.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3.1 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-(4-Methoxyphenyl)formamide interesting from a chemical synthesis perspective?

A1: this compound's synthesis provides a practical example for teaching chemical reactivity principles. [] Studies have shown that it can be synthesized efficiently under microwave irradiation, reacting 4-methoxyaniline with formic acid. [] This method offers a faster and safer alternative to traditional heating methods, making it suitable for educational settings. [] The yield of this reaction is significantly affected by the substituent on the aniline ring, with the electron-donating methoxy group increasing the yield compared to aniline, 4-chloroaniline, and 4-nitroaniline. [] This clearly demonstrates the influence of electron density on the reactivity of amines.

Q2: Has this compound been found in any natural sources?

A2: Yes, this compound was surprisingly discovered as a novel xyloside in the co-culture of two basidiomycetes fungi, Trametes versicolor and Ganoderma applanatum. [, ] This finding suggests a potential role of this compound in fungal metabolism and interactions.

Q3: How do researchers determine the origin of this compound and other metabolites in the co-culture of Trametes versicolor and Ganoderma applanatum?

A3: To pinpoint the source of this compound and other metabolites, researchers utilize 13C-dynamic labeling. [] This technique involves culturing the fungi separately after co-culture in a medium containing 13C-labeled glucose. Analyzing the 13C incorporation into metabolites reveals which fungus synthesized them during co-culture. [] This approach is particularly valuable for identifying the source of novel or poorly characterized metabolites.

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